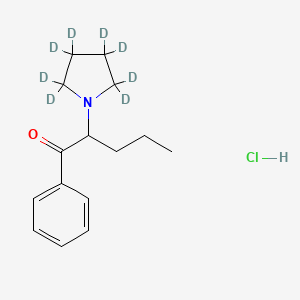
alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
Overview
Description
Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a synthetic stimulant of the cathinone class . It is also known as α-PVP, O-2387, β-keto-prolintane, prolintanone, or desmethylpyrovalerone . It is intended for use as an internal standard for the quantification of α-PVP by GC- or LC-MS . This product is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is C15H13D8NO • HCl . The formal name is 1-phenyl-2-(1-pyrrolidinyl-d8)-1-pentanone, monohydrochloride . The InChI code is InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; .Physical And Chemical Properties Analysis
The product is a neat solid with a formula weight of 275.8 . The product is stable for ≥ 3 years and is stored at -20°C . It is shipped at room temperature in the continental US .Scientific Research Applications
Novel Psychoactive Substance
Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a novel psychoactive substance of the cathinone type . It is part of a new wave of designer cathinones, which are synthetic chemicals with structures or expected neurotropic effects, or both, similar to those of controlled substances .
Psychostimulant Effects
This compound is known for its highly pronounced psychostimulant effects . At the molecular level, these compounds elevate the extracellular level of monoamines in the brain by selective and very potent inhibition of dopamine and norepinephrine reuptake by the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively .
Forensic Toxicology
In the field of forensic toxicology, alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is significant due to its association with numerous case reports of fatal and non-fatal intoxications . It is also associated with a growing number of reports of DUID (driving under the influence of drugs) and multidrug abuse .
Impurity Profiling
Impurity profiling of drug seizures is a useful scientific tool to obtain information on the clandestine manufacturers and drug trafficking networks . The presence of diverse impurities in alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM), for example, from the starting material, intermediates, catalytic metals formed during chemical synthesis, and materials from the environment, can provide valuable information .
Synthetic Chemistry
The synthesis of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) involves bromination to create the corresponding α-bromo ketone, which reacts with pyrrolidine to give α-PVP . This process is of interest in the field of synthetic chemistry .
Drug Investigation
The integrated analyses of organic and inorganic impurities in alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) can provide precise information to drug investigation authorities . This can help in revealing characteristic patterns of the profiles and in identifying similar synthetic routes and environments .
Mechanism of Action
Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM), also known as 2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride, is a synthetic stimulant of the cathinone class . This compound has been developed for use as an analytical reference standard .
Target of Action
The primary target of alpha-Pyrrolidinopentiophenone-d8 is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood, attention, and energy levels.
Mode of Action
Alpha-Pyrrolidinopentiophenone-d8 acts as a norepinephrine-dopamine reuptake inhibitor , similar to methylphenidate and cocaine . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to prolonged and intensified signaling.
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways . The increased concentration of dopamine and norepinephrine in the synaptic cleft can lead to heightened alertness, increased focus, and a sense of euphoria.
Pharmacokinetics
It is known that the compound can be quantified in blood, plasma, or urine by liquid chromatography-mass spectrometry
Result of Action
The molecular and cellular effects of alpha-Pyrrolidinopentiophenone-d8’s action include hyperstimulation, paranoia, and hallucinations . These effects are in line with other psychostimulants and can easily escalate into frightening delusions, paranoid psychosis, and extreme agitation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of alpha-Pyrrolidinopentiophenone-d8. For instance, the method of administration (by mouth, intranasal, vaporization, intravenous, sublingual) can affect the onset, intensity, and duration of its effects . Furthermore, individual factors such as the user’s health status, genetic makeup, and concurrent use of other substances can also impact the compound’s effects.
Safety and Hazards
properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMXVSMENBAYRM-ZYCXDBHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



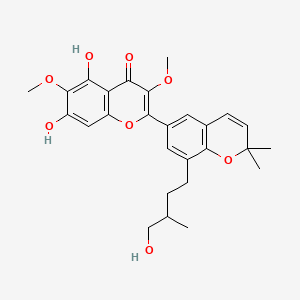
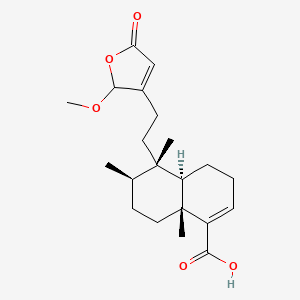
![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)
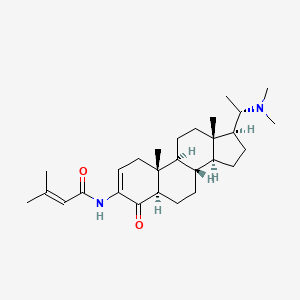
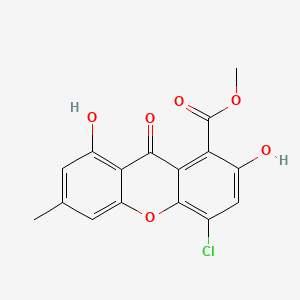

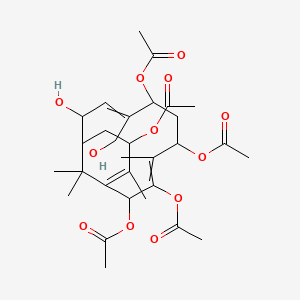

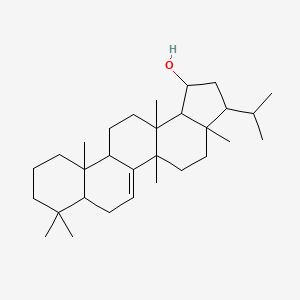


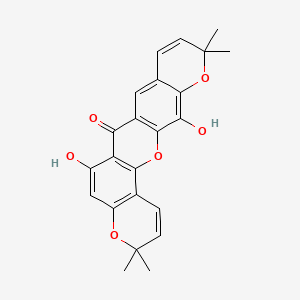
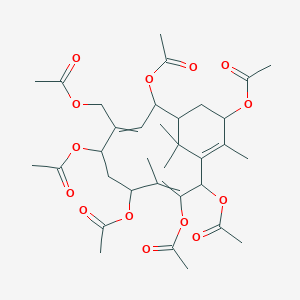
![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/no-structure.png)